molecular formula C24H19ClN2O3 B4327172 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE

Cat. No.: B4327172
M. Wt: 418.9 g/mol
InChI Key: VQQVNWKLFHDTCE-UHFFFAOYSA-N
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Description

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxoacetamide Moiety: The final step involves the reaction of the chlorobenzyl-indole intermediate with 4-methoxyphenyl isocyanate to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Induction of Apoptosis: It can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its anti-inflammatory properties.

    1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole: Studied for its anticancer activity.

    2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-phenylethyl]-2-oxoacetamide: Investigated for its potential as an antimicrobial agent.

Uniqueness

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the indole core with the chlorobenzyl and methoxyphenyl groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-30-19-12-10-18(11-13-19)26-24(29)23(28)21-15-27(22-5-3-2-4-20(21)22)14-16-6-8-17(25)9-7-16/h2-13,15H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQVNWKLFHDTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE
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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE
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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE

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